Carbonic acid, ammonium zirconium salt

Paper coating Binder insolubilizer Crosslinking stoichiometry

Carbonic acid, ammonium zirconium salt (CAS 22829-17-0; also CAS 68309-95-5 for solution forms), commonly known as ammonium zirconium carbonate (AZC), is a water-soluble, alkaline inorganic zirconium complex with the general formula (NH₄)₂[Zr(OH)₂(CO₃)₂]·nH₂O. Commercial AZC is supplied as a clear, colorless aqueous solution (pH 9–10, 20–30% solids, density ~1.24–1.38 g/mL at 25 °C) containing anionic hydroxylated zirconium polymers.

Molecular Formula CH4NO3Zr-
Molecular Weight 169.27 g/mol
Cat. No. B8729331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonic acid, ammonium zirconium salt
Molecular FormulaCH4NO3Zr-
Molecular Weight169.27 g/mol
Structural Identifiers
SMILESC(=O)([O-])[O-].[NH4+].[Zr]
InChIInChI=1S/CH2O3.H3N.Zr/c2-1(3)4;;/h(H2,2,3,4);1H3;/p-1
InChIKeyOKXULOXSGGGFND-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Zirconium Carbonate (AZC) Procurement Guide: Technical Baseline for Carbonic Acid, Ammonium Zirconium Salt


Carbonic acid, ammonium zirconium salt (CAS 22829-17-0; also CAS 68309-95-5 for solution forms), commonly known as ammonium zirconium carbonate (AZC), is a water-soluble, alkaline inorganic zirconium complex with the general formula (NH₄)₂[Zr(OH)₂(CO₃)₂]·nH₂O [1]. Commercial AZC is supplied as a clear, colorless aqueous solution (pH 9–10, 20–30% solids, density ~1.24–1.38 g/mL at 25 °C) containing anionic hydroxylated zirconium polymers [2]. The compound functions primarily as a crosslinking agent and binder insolubilizer, reacting with carboxyl, hydroxyl, and other oxygen-containing functional groups in polymers, starches, proteins, and latex binders [1]. Major industrial application domains include paper and paperboard coating insolubilization, metal surface conversion treatments as a chromate alternative, water-based ink and adhesive crosslinking, and textile water-repellent formulations .

Why Ammonium Zirconium Carbonate Cannot Be Generically Substituted: Structural and Performance Differentiation Drivers


Ammonium zirconium carbonate belongs to the broader class of water-soluble zirconium salts used as crosslinkers [1]. However, its performance profile, pH operating window, curing mechanism, and regulatory compliance attributes diverge sharply from closely related compounds such as potassium zirconium carbonate (PZC/KZC), zirconium acetate, zirconium oxychloride, glyoxal, and formaldehyde-based resins (UF/MF). The Zr speciation in AZC solutions—anionic hydroxylated polynuclear species that dimerize and present approximately one effective binding site per zirconium atom—contrasts fundamentally with zirconium chelates, which possess three binding sites per Zr center [2]. The ammonium counterion imparts a characteristic ammonia odor, volatile base-driven curing, and a thermal decomposition threshold (~60 °C in solution) that differs materially from potassium-based analogs, which can be isolated as stable solid salts [3][4]. These distinctions mean that simply selecting any zirconium carbonate salt or generic crosslinker without considering the specific quantitative performance attributes documented below will lead to sub-optimal water resistance, rheological incompatibility, or regulatory non-compliance in the target application [5].

Ammonium Zirconium Carbonate Quantitative Head-to-Head Evidence: Comparator-Based Selection Data


Crosslinking Efficiency: AZC Requires 2.7× Higher ZrO₂ Dose Than Zirconium Chelates for Equivalent Wet Rub Resistance

In a direct head-to-head comparison within the same paper coating formulation (protein binder system), ammonium zirconium carbonate (AZC) required 8% ZrO₂ loading to achieve wet rub resistance equivalent to that obtained with only 3% of a zirconium alpha-hydroxy carboxylic acid chelate (e.g., ammonium zirconium lactate/citrate) [1]. At equivalent 3% loading, AZC was 'significantly inferior' to the chelate [1]. The mechanistic basis for this efficiency gap is the difference in active binding sites: AZC dimerizes in solution, yielding approximately one binding site per Zr atom, whereas the chelate ligand prevents dimerization and presents three binding sites per Zr atom [1]. This directly translates to procurement and formulation cost: a user must purchase and handle 2.7× more AZC (by ZrO₂ content) to obtain the same insolubilizing performance.

Paper coating Binder insolubilizer Crosslinking stoichiometry Wet rub resistance

Water Resistance vs. Formaldehyde-Based Resins: AZC Achieves Competitive Water Resistance at >5% Addition in Starch-Latex Coatings

A controlled comparative study tested four insolubilizing agents—ammonium zirconium carbonate (AZC), urea-formaldehyde (UF), melamine-formaldehyde (MF), and glyoxal—in starch-latex coatings applied at 4 lb coat weight onto 45 lb base sheet [1]. UF and MF were added at 5, 7, 9, 11, and 13% (on dry starch weight); AZC was added at lower levels (1, 3, 5, 7, and 9%) due to its purported superior efficiency [1]. Results from on-press water resistance testing after two months of curing showed that UF produced the highest absolute water resistance, but AZC was competitive with both UF and MF when added at levels greater than 5%, even when those formaldehyde-based agents were added at higher (up to 13%) levels [1]. Glyoxal, by contrast, 'harmed starch-latex coating water resistance' [1]. This evidence establishes AZC as a formaldehyde-free alternative that can match the water-resistance performance of traditional UF/MF resins at moderate addition levels.

Paper coating Starch-latex binder Water resistance UF/MF resin alternative

Corrosion Resistance as Chromate Alternative: AZC-Based Composite Coating Reduces Corrosion Current Density by 10.6× vs. Bare Stainless Steel

Ammonium zirconium carbonate has been evaluated as an environmentally friendly replacement for hexavalent chromium conversion coatings, a key driver of industrial procurement since the EU RoHS directive (2006) prohibited Cr(VI) [2]. In a study combining AZC with sulfonated graphene oxide (SGO) via electrodeposition on stainless steel, the composite coating at an SGO:AZC mass ratio of 2:1 achieved a corrosion current density (i_corr) of 0.098 μA cm⁻² versus 1.04 μA cm⁻² for bare stainless steel—a 10.6-fold reduction—at a coating thickness of only 500 nm [1]. This corrosion suppression is attributed to AZC's dual function as a crosslinking agent that improves SGO interlayer cohesion and as a water-repellent corrosion inhibitor that anchors the coating to the metal substrate upon dehydration [1]. Separately, on galvanized steel, AZC coatings cured at 80 °C exhibited excellent corrosion resistance in salt spray testing, with performance markedly superior to coatings cured above 160 °C, where thermal dehydration-induced fissures increased cathode current and degraded protection [2].

Corrosion protection Conversion coating Chromate-free Graphene composite Electrodeposition

Regulatory Compliance: AZC is Formaldehyde-Free vs. UF/MF Resins, Confirming to FDA and BfR Regulations for Food-Contact Paper and Board

Traditional crosslinkers used in paper and paperboard coatings—urea-formaldehyde (UF) and melamine-formaldehyde (MF) resins—contain and can release residual formaldehyde, a classified human carcinogen (IARC Group 1) [1]. AZC is an inorganic zirconium compound that contains no formaldehyde in its composition or curing by-products; upon drying, it releases only ammonia and carbon dioxide [2]. Commercial AZC products are explicitly marketed as formaldehyde-free and confirm to FDA (U.S. Food and Drug Administration) and BfR (German Federal Institute for Risk Assessment, formerly BGA) regulations for food-contact paper and paperboard applications . This is a binary procurement gate: for any paper or packaging product destined for food contact, UF/MF-based insolubilizers are increasingly restricted or prohibited, making formaldehyde-free status a non-negotiable selection filter rather than a performance preference.

Formaldehyde-free Food contact compliance Paper coating FDA BfR Regulatory

Ammonia Odor and Thermal Stability Trade-Off: AZC Solution Decomposes Above 60 °C and Produces Ammonia Odor, Whereas PZC Can Be Isolated as a Stable Solid Salt

A key differentiation between ammonium zirconium carbonate (AZC) and potassium zirconium carbonate (PZC/KZC) lies in thermal and storage stability. The AZC aqueous solution undergoes irreversible hydrolysis at temperatures above 40 °C, forming zirconia gels, and decomposes rapidly above 60 °C with release of CO₂ and NH₃ [1][2]. In contrast, PZC solutions can be evaporated by spray or drum drying to produce a stable solid salt that can be stored and subsequently redissolved in water—a capability not available with standard AZC [1]. Furthermore, AZC solutions have a characteristic ammonia odor both in storage and upon evaporative curing, which is absent in PZC-based products [3]. Commercial guidance from MEL Chemicals explicitly states: 'Where an ammoniacal odour is considered undesirable, Zirmel [PZC] is recommended' [3]. This directly impacts procurement for indoor or odor-sensitive manufacturing environments.

Thermal stability Storage stability Ammonia odor Potassium zirconium carbonate Solid salt isolation

Water Retention in Coating Colors: AZC Increases Water Retention While Glyoxal Exhibits the Lowest Water-Holding Ability

In a comparative study of coating color properties for paper applications, AZC, PZC, and glyoxal were evaluated for their effect on water retention (water-holding ability) and Brookfield viscosity [1]. Increasing the dose of AZC led to a measurable increase in water retention, while glyoxal consistently showed the lowest water-holding ability among the tested insolubilizers [1]. Higher water retention is desirable in paper coating operations because it prevents rapid dewatering of the coating color into the base paper, ensuring uniform binder distribution, better runnability on high-speed coaters, and improved final coating structure [1]. The increase in Brookfield viscosity with AZC dosage must be managed formulationally, but the superior water retention directly supports the improved printability and surface uniformity attributed to AZC crosslinked coatings [2].

Coating color rheology Water retention Paper coating Glyoxal comparison Runnability

Ammonium Zirconium Carbonate Application Scenarios: Evidence-Based Procurement Decision Guide


Formaldehyde-Free Paper and Paperboard Coating Insolubilizer for Food-Contact Packaging

AZC should be prioritized when procuring a crosslinker for coated paper or paperboard destined for food-contact applications, where formaldehyde emissions from traditional UF/MF resins are prohibited by FDA and BfR (BGA) regulations . The evidence demonstrates that AZC at addition levels above 5% (on dry binder weight) provides water resistance competitive with UF/MF resins, while releasing only ammonia and CO₂ upon curing—no formaldehyde [1][2]. Typical dosage: 0.025 parts AZC per part dry latex, or 5–10% on total dry binder content . The ammonia odor dissipates after curing, leaving no residual odor in the finished product [3].

Chromate-Free Corrosion Protection Conversion Coating on Galvanized Steel and Stainless Steel

For metal surface treatment applications requiring compliance with the EU RoHS directive (2006) prohibition of hexavalent chromium, AZC-based conversion coatings provide a viable inorganic alternative . Optimal corrosion resistance is achieved when AZC coatings are cured at 80–120 °C; curing above 160 °C causes thermal dehydration-induced fissures that significantly degrade protection . For advanced composite coatings, combining AZC with aligned graphene derivatives (e.g., sulfonated graphene oxide) via electrodeposition can reduce the corrosion current density by an order of magnitude (0.098 μA cm⁻² vs. 1.04 μA cm⁻² for bare stainless steel at 500 nm thickness) [1]. Procurement should specify low-temperature-cure AZC grades and confirm the Zr content (typically 5 wt.% Zr in aqueous coating solution) .

Water-Based Ink, Overprint Varnish, and Adhesive Crosslinking

AZC is effective as a crosslinker in water-based inks, overprint varnishes, and adhesives where rapid on-machine curing is required . The curing mechanism—evaporative release of ammonia and carbon dioxide upon drying—eliminates the need for elevated-temperature post-curing, making AZC suitable for high-speed printing and converting lines [1]. When selecting between AZC and PZC for these applications, the decision should consider odor tolerance: AZC produces ammonia odor during curing, which is acceptable in well-ventilated industrial printing environments but may be undesirable in enclosed or consumer-proximate settings, where the ammonia-free PZC analog (e.g., Zirmel®) is recommended [2]. For adhesives where pH flexibility is critical, note that AZC is stable only in alkaline conditions (pH > 8); zirconium chelates offer broader pH compatibility (pH 3–10) if required [3].

Textile and Leather Water-Repellent Finishing Agent

AZC can be used as a component of water-repellent formulations for textiles, leather, and nonwoven fabrics, where it crosslinks hydroxyl- and carboxyl-containing binders and fibers to impart durable water resistance . The compound's solubility in water (fully miscible) and its anionic hydroxylated zirconium polymer structure enable uniform penetration and fixation on fibrous substrates [1]. For applications where post-treatment thermal curing is limited, AZC's room-temperature evaporative curing mechanism (loss of NH₃ and CO₂) is advantageous compared to alternatives requiring elevated-temperature crosslinking [2]. Procurement specifications should verify ZrO₂ content (typically 16–20% in commercial solutions), pH (9–10), and the absence of stabilizers that may interfere with textile dye compatibility [1].

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